(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid structure
(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid structure
An In-depth Technical Guide on (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid
Introduction
(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, also known as D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained analog of the amino acid D-phenylalanine.[1][2] Its rigid structure makes it a valuable chiral building block in medicinal chemistry and drug development.[3] This scaffold is a core structural element in various biologically active compounds and peptide-based drugs.[1] Derivatives of tetrahydroisoquinoline (THIQ) have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-bacterial, anti-viral, and neuroprotective effects.[4][5] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and biological significance.
Chemical Structure and Properties
The chemical identity and physical properties of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid are summarized below.
| Identifier | Value | Source |
| IUPAC Name | (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | [6] |
| Molecular Formula | C₁₀H₁₁NO₂ | [6] |
| Molecular Weight | 177.20 g/mol | [6] |
| CAS Number | 103733-65-9 | [6] |
| Canonical SMILES | C1--INVALID-LINK--C(=O)O | [6] |
| InChI | InChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1 | [6] |
| InChIKey | BWKMGYQJPOAASG-SECBINFHSA-N | [6] |
Synthesis and Experimental Protocols
The most common method for synthesizing the 1,2,3,4-tetrahydroisoquinoline core is the Pictet-Spengler condensation.[4] This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, typically in the presence of an acid catalyst.[7]
Experimental Protocol: Pictet-Spengler Synthesis of (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic Acid
This protocol is a generalized procedure based on the reaction described for the synthesis from D-phenylalanine and formaldehyde.[8]
Materials:
-
D-phenylalanine
-
Concentrated Hydrochloric Acid (HCl)
-
37% Formalin (formaldehyde solution)
Procedure:
-
A mixture of D-phenylalanine (0.3 mol), concentrated hydrochloric acid (386 mL), and 37% wt formalin (113.7 mL) is prepared in a suitable reaction vessel.[8]
-
The reaction mixture is heated to 95 °C with vigorous stirring.[8]
-
The reaction is allowed to proceed for 4 hours at this temperature.[8]
-
After the reaction period, the mixture is cooled, and the product is isolated and purified using standard techniques such as crystallization or chromatography.
Note: During the Pictet-Spengler reaction with optically active phenylalanine, some degree of racemization may occur. The extent of racemization can be determined by ¹H-NMR spectroscopy of the corresponding methyl ester in the presence of a chiral shift reagent.[9]
Caption: Pictet-Spengler synthesis of the target compound.
Biological Activities and Applications
(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities.
-
Neurological Disorders: As constrained analogs of phenylalanine, these compounds are utilized as key intermediates in the synthesis of drugs targeting neurological disorders such as depression and anxiety.[3][10] They are employed in research related to neurotransmitter modulation.[3]
-
Antihypertensive Agents: The (S)-enantiomer of this scaffold is a crucial component of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and congestive heart failure.[11][12] Quinapril is a prodrug that is hydrolyzed to its active form, quinaprilat.[12]
-
Anticancer Research: Tetrahydroisoquinoline-based compounds have been investigated for their anticancer properties.[4] For instance, decapeptides incorporating this scaffold have shown potent antiproliferative activity against breast cancer cell lines (MCF-7).[13]
-
Antibacterial Agents: Certain derivatives have been designed and synthesized to act as inhibitors of MurE ligase, an essential enzyme in bacterial peptidoglycan biosynthesis, demonstrating their potential as antibacterial agents.[4]
-
Adreno-receptor Agents: Some 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been evaluated as beta-adreno-receptor agents, showing weak agonistic or antagonistic activity.[14]
Caption: Key therapeutic applications of the THIQ-3-carboxylic acid scaffold.
Signaling Pathway Involvement: ACE Inhibition
While the core compound itself is not a direct inhibitor, its (S)-enantiomer forms the backbone of the ACE inhibitor Quinapril. The mechanism involves the inhibition of the angiotensin-converting enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.
Experimental Protocol: ACE Inhibition Assay (General)
A typical experimental workflow to determine the ACE inhibitory activity of a compound like Quinapril (derived from the Tic scaffold) involves the following steps:
-
Enzyme Preparation: Angiotensin-Converting Enzyme (from rabbit lung or other sources) is prepared in a suitable buffer solution.
-
Substrate Preparation: A synthetic substrate for ACE, such as Hippuryl-Histidyl-Leucine (HHL), is dissolved in the same buffer.
-
Inhibitor Preparation: The test compound (e.g., Quinaprilat, the active form of Quinapril) is prepared in a series of dilutions to determine its IC₅₀ value.
-
Reaction: The enzyme, substrate, and inhibitor are incubated together at a controlled temperature (e.g., 37 °C).
-
Reaction Termination: The reaction is stopped by adding a strong acid, such as HCl.
-
Quantification: The product of the enzymatic reaction (hippuric acid) is extracted and quantified using High-Performance Liquid Chromatography (HPLC) or spectrophotometry.
-
Data Analysis: The percentage of ACE inhibition is calculated for each concentration of the inhibitor, and the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) is determined.
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 712398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 8. D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 2733226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quinapril | C25H30N2O5 | CID 54892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
